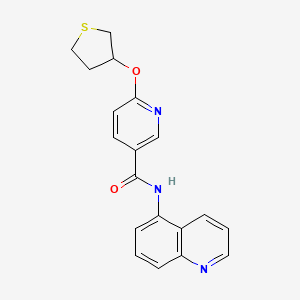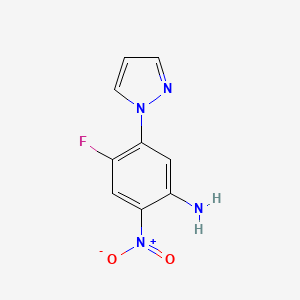![molecular formula C27H33N5O4 B2492192 7-(4-(Cyclopentancarbonyl)piperazin-1-carbonyl)-5-(3-Methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-on CAS No. 1021078-11-4](/img/structure/B2492192.png)
7-(4-(Cyclopentancarbonyl)piperazin-1-carbonyl)-5-(3-Methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H33N5O4 and its molecular weight is 491.592. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Abwasserbehandlung: Effiziente Entfernung von Piperazin
Die Verbindung wurde auf ihre Rolle in der Abwasserbehandlung untersucht. Insbesondere haben Forscher ihre Degradation in industriellem Abwasser mit hohen Konzentrationen an chemischem Sauerstoffbedarf (CSB) und Ammoniak-Stickstoff (NH3-N) untersucht. Eine bemerkenswerte Studie verwendete einen RuNiCe/γ-Al2O3-Aktivkohlekatalysator in der katalytischen Nassluftoxidation (CWAO), um Piperazin effizient aus Abwasser zu entfernen. Der Katalysator zeigte eine bemerkenswerte Effizienzrate von 99 % bei der Piperazin-Entfernung. Der Prozess beinhaltet die Erzeugung von Hydroxylradikalen aus gelöstem Sauerstoff, die Piperazin angreifen, was zur Öffnung des heterocyclischen Rings und zur Umwandlung in N-Acetyläthylendiamin führt. Anschließende N–C-Bindungsspaltung erzeugt Formaldehyd, Ethandisäure und Ethylendiamin, was letztendlich zur vollständigen Piperazin-Mineralisierung über verschiedene Abbauwege führt .
Perovskitstabilisierung: Verbesserung der thermischen Stabilität
Im Bereich der Perovskitmaterialien wurde die Einarbeitung einer kleinen Menge (3 %) von Piperazin-1,4-diiumiodid (PZDI2) in CsPbI3-Perovskit untersucht. PZD-Kationen werden zwischen geschichteten Perovskiten eingefügt, wodurch eine Ruddlesden-Popper-2D-Struktur entsteht. Bemerkenswerterweise verbessert diese Zugabe die thermische Stabilität von CsPbI3-Perovskit signifikant, was es für verschiedene Anwendungen besser geeignet macht .
Aggregationsinduzierte Emission (AIE)-Materialien
Piperazinderivate haben sich als vielversprechende Bausteine für aggregationsinduzierte Emissionsmaterialien (AIE) erwiesen. Forscher nutzen die Elektronendonorfähigkeit und die Stuhlkonformation von Piperazin, um den verdrehten intramolekularen Ladungstransfer und die nicht-strahlende Zerfallsrate zu unterdrücken. Durch die Integration von Piperazin-Einheiten können AIE-Materialien verbesserte Lumineszenzeigenschaften aufweisen, was sie für optoelektronische Anwendungen wertvoll macht .
Eigenschaften
IUPAC Name |
7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-36-17-7-12-29-18-22(24-23(19-29)27(35)32(28-24)21-10-3-2-4-11-21)26(34)31-15-13-30(14-16-31)25(33)20-8-5-6-9-20/h2-4,10-11,18-20H,5-9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWVEYXYXNBOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}quinoline](/img/structure/B2492110.png)
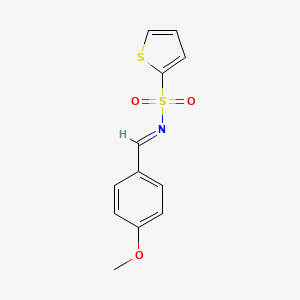
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)
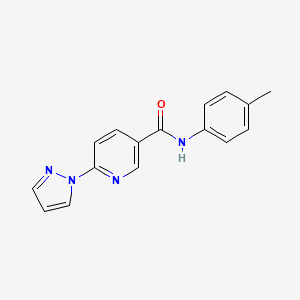
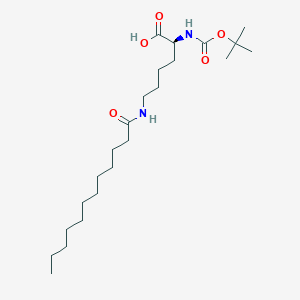
![ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2492121.png)
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
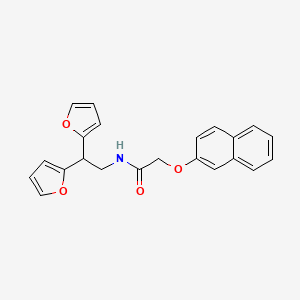

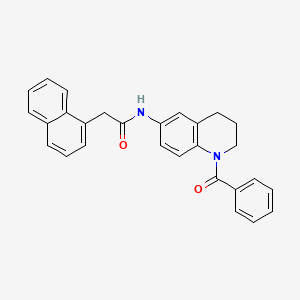
![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)
